

Application Notes and Protocols for FMF-04-159-R Cell Permeability Assay

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Compound of Interest

Compound Name: FMF-04-159-R

Cat. No.: B10825826

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Introduction

FMF-04-159-R is a potent and reversible inhibitor of cyclin-dependent kinase 14 (CDK14) and CDK16, with IC₅₀ values of 140 nM and 6 nM, respectively, in kinase activity assays.^[1] It also demonstrates binding to CDK2 with an IC₅₀ of 493 nM.^[1] This small molecule serves as a crucial reversible control for its covalent counterpart, FMF-04-159-2, in cellular studies to delineate the effects of covalent versus reversible kinase inhibition.^{[1][2]} Understanding the cell permeability of **FMF-04-159-R** is fundamental to interpreting its biological activity in cell-based assays and predicting its potential pharmacokinetic properties.

This document provides detailed application notes and a protocol for assessing the cell permeability of **FMF-04-159-R** using the Caco-2 cell permeability assay. The Caco-2 assay is considered a gold standard for in vitro prediction of human intestinal absorption of drugs.^[3]

Data Presentation

Table 1: In Vitro Potency of **FMF-04-159-R**

Target	Assay Type	IC50 (nM)
CDK14	Kinase Activity Assay	140
CDK16	Kinase Activity Assay	6
CDK14	BRET Assay	563
CDK2	Kinase Activity Assay	493

Table 2: Caco-2 Permeability Classification

Apparent Permeability (Papp) (x 10 ⁻⁶ cm/s)	Permeability Classification	Expected Human Oral Absorption
< 1.0	Low	Poor
1.0 - 10.0	Moderate	Moderate
> 10.0	High	High

Experimental Protocols

Caco-2 Cell Permeability Assay Protocol

This protocol is designed to determine the bidirectional permeability of **FMF-04-159-R** across a Caco-2 cell monolayer, which is a well-established in vitro model for predicting human intestinal absorption.

Materials:

- **FMF-04-159-R**
- Caco-2 cells (passage 40-60)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin
- Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES

- Transwell® inserts (24-well format, 0.4 µm pore size)
- Lucifer yellow
- Control compounds: Atenolol (low permeability) and Metoprolol (high permeability)
- LC-MS/MS system for quantification

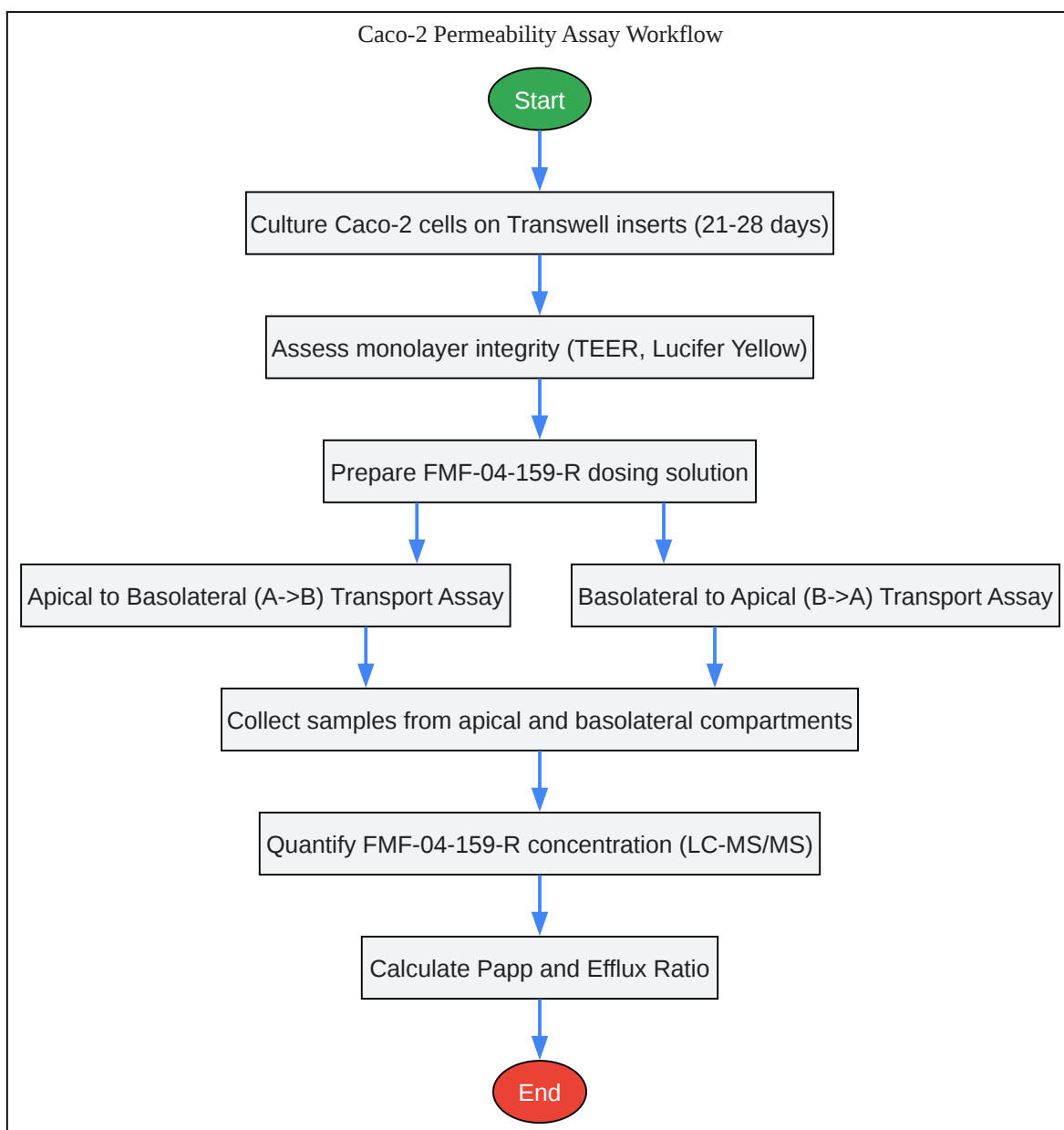
Procedure:

- Cell Culture and Seeding:
 - Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.
 - Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6×10^4 cells/cm².
 - Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[\[4\]](#)[\[5\]](#)
- Monolayer Integrity Test:
 - Before the permeability assay, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter.
 - Additionally, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its transport to the basolateral side after a defined incubation period. A low permeability of Lucifer yellow indicates a tight monolayer.
- Permeability Assay (Bidirectional):
 - Apical to Basolateral (A → B) Transport:
 - Wash the Caco-2 monolayers with pre-warmed HBSS.
 - Add HBSS containing the test concentration of **FMF-04-159-R** (e.g., 10 µM) to the apical (donor) compartment.[\[5\]](#)

- Add fresh HBSS to the basolateral (receiver) compartment.
- Incubate at 37°C for 2 hours.^[5]
- At the end of the incubation, collect samples from both the apical and basolateral compartments.
- Basolateral to Apical (B → A) Transport:
 - Wash the Caco-2 monolayers with pre-warmed HBSS.
 - Add HBSS containing the same concentration of **FMF-04-159-R** to the basolateral (donor) compartment.
 - Add fresh HBSS to the apical (receiver) compartment.
 - Incubate at 37°C for 2 hours.
 - Collect samples from both the apical and basolateral compartments.
- Sample Analysis:
 - Analyze the concentration of **FMF-04-159-R** in the collected samples using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate the apparent permeability coefficient (P_{app}) in cm/s using the following equation:
 - $P_{app} = (dQ/dt) / (A * C_0)$
 - Where:
 - dQ/dt is the rate of permeation of the compound across the cells.
 - A is the surface area of the membrane.
 - C₀ is the initial concentration of the compound in the donor compartment.

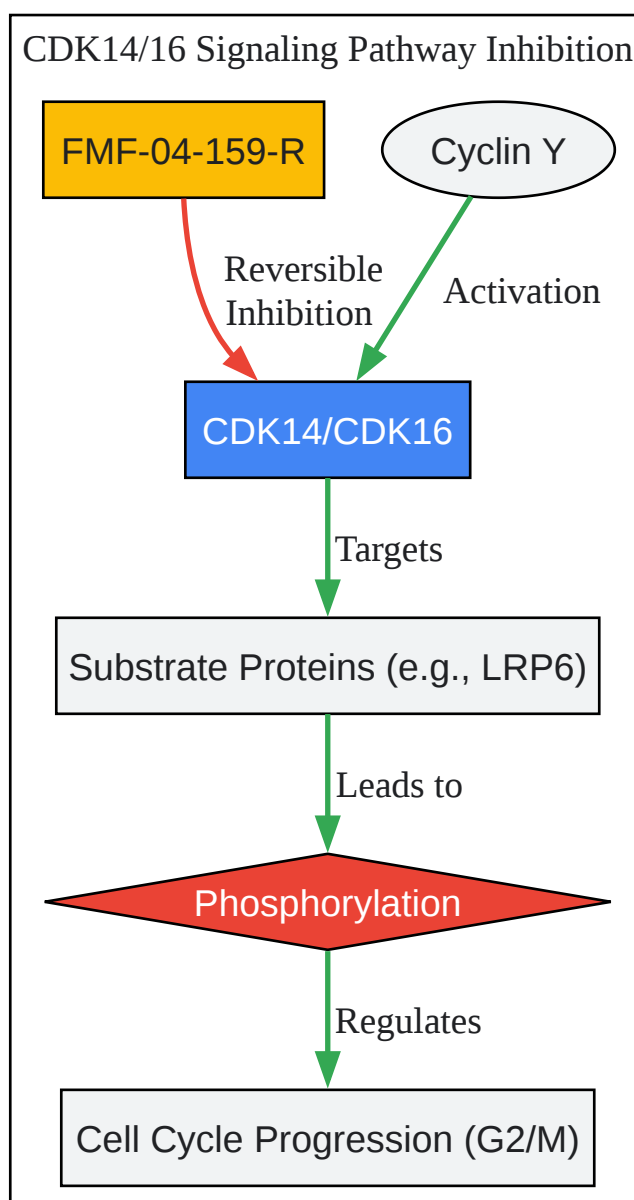
- Calculate the efflux ratio:
 - $\text{Efflux Ratio} = \text{Papp (B} \rightarrow \text{A)} / \text{Papp (A} \rightarrow \text{B)}$
 - An efflux ratio ≥ 2 suggests that the compound may be a substrate for active efflux transporters.[5]

Mandatory Visualization



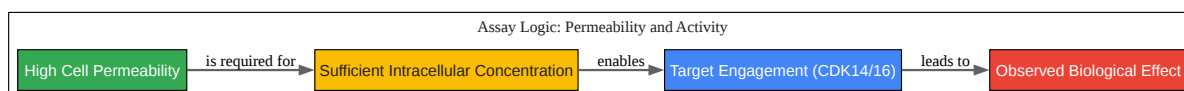
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Caption: Caco-2 Permeability Assay Workflow for **FMF-04-159-R**.



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Caption: Inhibition of CDK14/16 Signaling by **FMF-04-159-R**.



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Caption: Logical Flow from Cell Permeability to Biological Effect.

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